molecular formula C5H8Cl2N2 B1367069 5-(Chloromethyl)-4-methyl-1H-imidazole hydrochloride CAS No. 51605-33-5

5-(Chloromethyl)-4-methyl-1H-imidazole hydrochloride

Cat. No. B1367069
CAS RN: 51605-33-5
M. Wt: 167.03 g/mol
InChI Key: PDWPOXKSTFGRIT-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-4-methyl-1H-imidazole hydrochloride is a chemical compound with the empirical formula C5H7ClN2·HCl1. It is a solid substance1. However, there is limited information available about this specific compound.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 5-(Chloromethyl)-4-methyl-1H-imidazole hydrochloride. However, similar compounds are often synthesized through chloromethylation reactions23.



Molecular Structure Analysis

The molecular structure of 5-(Chloromethyl)-4-methyl-1H-imidazole hydrochloride is not readily available. However, the structure of similar compounds often involves a chloromethyl group attached to an imidazole ring456.



Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 5-(Chloromethyl)-4-methyl-1H-imidazole hydrochloride. However, similar compounds are often involved in various chemical reactions, such as electrophilic aromatic substitution, diazonium coupling, and molecular rearrangements23.



Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(Chloromethyl)-4-methyl-1H-imidazole hydrochloride are not readily available. However, it is known to be a solid substance1.


Scientific Research Applications

  • Synthesis and Characterization of Metal Complexes : One study focused on the synthesis and characterization of transition metal complexes using a related compound, 5-Chloromethyl-8-quinolinol hydrochloride. These complexes were analyzed for their spectral and microbial properties (Verma et al., 2010).

  • Preparation of Pharmaceutical Compounds : Research on the preparation of various pharmaceutical compounds involves derivatives of 1H-imidazole, such as 4(5)-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole hydrochloride, which is synthesized for potential applications as an α2-adrenergic agonist (Kudzma & Turnbull, 1991).

  • Photochemical Studies : The photochemical behavior of related 2-methyl-5-nitro-1H-imidazoles in water-containing solutions has been studied, focusing on photorearrangement and hydrolysis processes. This research is significant for understanding the environmental fate of such compounds (Pfoertner & Daly, 1987).

  • Copper Corrosion Inhibition : Imidazole derivatives, including 1-(p-tolyl)-4-methylimidazole, have been investigated for their efficiency as corrosion inhibitors of copper. This research provides insights into the activation energies and thermodynamics of adsorption, crucial for industrial applications (Gašparac, Martin, & Stupnišek-lisac, 2000).

  • Transformation of Pharmaceuticals in Wastewater Treatment : A study on the aqueous chlorination of cimetidine, a pharmaceutical compound, revealed the formation of unexpected products including 4-hydroxymethyl-5-methyl-1H-imidazole and 4-chloro-5-methyl-1H-imidazole. This research is significant for understanding the fate of pharmaceuticals in water treatment processes (Buth, Arnold, & McNeill, 2007).

  • Synthesis and Biological Activities of Hybrid Molecules : A study focused on the synthesis of novel benzimidazole-pyrazoline hybrid molecules, which are then screened for their anti-diabetic potential. This kind of research is vital for the development of new therapeutic agents (Ibraheem et al., 2020).

Safety And Hazards

The safety and hazards associated with 5-(Chloromethyl)-4-methyl-1H-imidazole hydrochloride are not readily available. However, similar compounds can cause severe skin burns and eye damage, and may cause respiratory irritation8.


Future Directions

While specific future directions for 5-(Chloromethyl)-4-methyl-1H-imidazole hydrochloride are not readily available, similar compounds have been studied for their potential as intermediates or precursors in the preparation of useful products, such as bioderived fuels, chemicals, and polymers91011.


Please note that this information is based on the available data and may not be fully accurate or complete. For more detailed information, please refer to the relevant scientific literature or contact a chemical expert.


properties

IUPAC Name

4-(chloromethyl)-5-methyl-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2.ClH/c1-4-5(2-6)8-3-7-4;/h3H,2H2,1H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWPOXKSTFGRIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30499009
Record name 4-(Chloromethyl)-5-methyl-1H-imidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-4-methyl-1H-imidazole hydrochloride

CAS RN

51605-33-5
Record name 4-(Chloromethyl)-5-methyl-1H-imidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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